An In-depth Technical Guide to the Physicochemical Properties of Tetrabutylammonium Dihydrogen Phosphate
An In-depth Technical Guide to the Physicochemical Properties of Tetrabutylammonium Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Tetrabutylammonium dihydrogen phosphate ([TBA][H₂PO₄]) is a quaternary ammonium salt that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis, analytical chemistry, and pharmaceutical sciences. This compound, which can be classified as a protic ionic liquid (PIL), is formed by the neutralization of a Brønsted acid (phosphoric acid) and a Brønsted base (tetrabutylammonium hydroxide). Its unique combination of a bulky, symmetric cation and a hydrogen-bond-donating anion bestows upon it a distinct set of physicochemical properties that are highly advantageous for various applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of tetrabutylammonium dihydrogen phosphate, with a particular focus on its relevance to drug development. We will delve into its synthesis, characterization, thermal stability, and solubility, and explore its role as a versatile tool in enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The information presented herein is underpinned by established scientific literature, providing researchers and drug development professionals with a reliable and in-depth resource.
Physicochemical Properties
Tetrabutylammonium dihydrogen phosphate is typically a white to off-white crystalline powder.[1][2] Its ionic nature, stemming from the electrostatic attraction between the tetrabutylammonium cation and the dihydrogen phosphate anion, dictates many of its key properties.
Molecular Structure and Basic Information
The molecular structure consists of a central nitrogen atom bonded to four butyl chains, forming the tetrabutylammonium cation ([N(C₄H₉)₄]⁺), and a dihydrogen phosphate anion ([H₂PO₄]⁻). This structure is crucial to its function, with the large, non-polar cation contributing to its solubility in organic solvents and the phosphate anion's ability to engage in hydrogen bonding influencing its interactions with other molecules.
Diagram of the Ionic Interaction in Tetrabutylammonium Dihydrogen Phosphate
Caption: Ionic interaction between the tetrabutylammonium cation and the dihydrogen phosphate anion.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₈NO₄P | [1][3] |
| Molecular Weight | 339.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| CAS Number | 5574-97-0 | [2] |
| Melting Point | 151-154 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and purity assessment of tetrabutylammonium dihydrogen phosphate.
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¹H NMR (DMSO-d₆): The proton NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides characteristic signals for the butyl chains of the cation. The spectrum typically shows multiplets for the methylene protons and a triplet for the terminal methyl protons. The chemical shifts are influenced by the proximity to the positively charged nitrogen atom.[3][4]
-
³¹P NMR: The phosphorus-31 NMR spectrum exhibits a single resonance, confirming the presence of the dihydrogen phosphate anion. The chemical shift of this peak is a key indicator of the phosphorus environment. A reported ³¹P NMR chemical shift for tetrabutylammonium dihydrogen phosphate is approximately 2.21 ppm.[5]
Synthesis and Purification
The synthesis of tetrabutylammonium dihydrogen phosphate is typically achieved through a straightforward acid-base neutralization reaction. This method is advantageous due to its simplicity and the high purity of the resulting product.
Experimental Protocol: Synthesis via Neutralization
This protocol outlines a general procedure for the synthesis of tetrabutylammonium dihydrogen phosphate.
Materials:
-
Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40% in water)
-
Orthophosphoric acid (H₃PO₄)
-
Deionized water
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add a known molar equivalent of tetrabutylammonium hydroxide solution.
-
Acid Addition: Slowly add an equimolar amount of orthophosphoric acid dropwise to the stirred TBAOH solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent potential side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete neutralization.
-
Solvent Removal: Remove the water from the reaction mixture using a rotary evaporator under reduced pressure.
-
Purification: Wash the resulting solid or viscous liquid with diethyl ether to remove any unreacted starting materials or organic impurities. This step should be repeated several times.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Ice Bath: The neutralization reaction is exothermic. Using an ice bath helps to control the reaction temperature, preventing potential degradation of the reactants or products.
-
Slow Addition of Acid: Adding the phosphoric acid slowly ensures that the heat generated can be dissipated effectively, maintaining control over the reaction.
-
Washing with Diethyl Ether: Diethyl ether is a non-polar solvent in which the ionic product, tetrabutylammonium dihydrogen phosphate, is poorly soluble. This allows for the effective removal of non-polar impurities.
Diagram of the Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of tetrabutylammonium dihydrogen phosphate.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range in various applications. While specific thermogravimetric analysis (TGA) data for tetrabutylammonium dihydrogen phosphate is not extensively reported in publicly available literature, an estimation of its thermal stability can be made by comparing it with other tetrabutylammonium salts. Generally, the thermal stability of tetrabutylammonium salts is influenced by the nature of the anion. For instance, salts with larger, more charge-delocalized anions tend to exhibit higher thermal stability. Based on data for analogous compounds, the thermal decomposition onset of tetrabutylammonium dihydrogen phosphate is likely to be in the range of 200-300°C. However, for precise applications, it is highly recommended to determine the thermal stability experimentally using TGA.[6]
Solubility Profile
The solubility of tetrabutylammonium dihydrogen phosphate is a key property that underpins its utility in various applications.
Qualitative and Quantitative Solubility
Tetrabutylammonium dihydrogen phosphate is known to be soluble in polar organic solvents.[7] This is attributed to the ability of these solvents to solvate both the large, organic cation and the phosphate anion.
| Solvent | Qualitative Solubility |
| Water | Soluble[2][8] |
| Methanol | Soluble[8] |
| Ethanol | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[8] |
Applications in Drug Development
The unique physicochemical properties of tetrabutylammonium dihydrogen phosphate make it a valuable tool in the field of drug development, primarily in addressing the challenge of poor aqueous solubility of many active pharmaceutical ingredients (APIs).
Enhancement of Drug Solubility
A significant portion of new chemical entities exhibit poor water solubility, which can severely limit their bioavailability and therapeutic efficacy.[9] Ionic liquids, including protic ionic liquids like tetrabutylammonium dihydrogen phosphate, have emerged as a promising strategy to enhance the solubility of these challenging APIs.[10] The mechanism of solubility enhancement can be attributed to several factors, including:
-
Disruption of the Crystal Lattice: The ionic liquid can interact with the API, disrupting the strong intermolecular forces within the crystal lattice of the drug, thereby facilitating its dissolution.
-
Hydrogen Bonding: The dihydrogen phosphate anion can act as a hydrogen bond donor and acceptor, forming favorable interactions with functional groups on the API molecule.
-
Hydrotropic Effect: The bulky tetrabutylammonium cation can create a more "organic-like" microenvironment in aqueous solutions, which can help to solubilize hydrophobic drug molecules.
While specific studies detailing the use of tetrabutylammonium dihydrogen phosphate for enhancing the solubility of particular drugs are not abundant in the literature, the general principles of using phosphate-based ionic liquids for this purpose are well-established. For instance, choline dihydrogen phosphate has been investigated for its role in drug delivery systems.[11]
Role in Pharmaceutical Analysis
Tetrabutylammonium dihydrogen phosphate is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[8] In this application, it is added to the mobile phase to improve the separation of ionic or highly polar analytes. The tetrabutylammonium cation forms an ion pair with anionic analytes, effectively neutralizing their charge and increasing their retention on a reversed-phase HPLC column. This allows for better resolution and more accurate quantification of drugs and their impurities in pharmaceutical formulations.
Conclusion
Tetrabutylammonium dihydrogen phosphate is a versatile protic ionic liquid with a unique combination of physicochemical properties that make it highly valuable for researchers, scientists, and drug development professionals. Its straightforward synthesis, well-defined spectroscopic characteristics, and solubility in polar organic solvents contribute to its utility in a range of applications. In the context of drug development, its potential to enhance the solubility of poorly water-soluble APIs and its established role as an ion-pairing reagent in HPLC underscore its importance. While further research is needed to fully quantify some of its properties, such as its thermal decomposition profile and its specific efficacy in solubilizing a broader range of drug molecules, the existing body of knowledge clearly demonstrates that tetrabutylammonium dihydrogen phosphate is a powerful tool in the arsenal of modern pharmaceutical science.
References
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Loba Chemie. (n.d.). TETRABUTYL AMMONIUM DIHYDROGEN PHOSPHATE AR/HPLC. Retrieved from [Link]
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- Royal Society of Chemistry. (n.d.). Ionic liquids for the preparation of biopolymer materials for drug/gene delivery: a review. Green Chemistry.
- Singh, A. P., & Ali, A. (2025). Anion-Driven Influence of Tetrabutylammonium-Based Ionic Liquids on DNA Stability and Interaction Mechanisms. American Chemical Society.
- Haque, F., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI.
- Sulaimon, A. A., et al. (2020). Synthesis of dihydrogen phosphate-based ionic liquids: Experimental and COSMO-RS based investigation for methane hydrate inhibition. Journal of Molecular Liquids.
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Sridhar, B., et al. (2010).
- Sharma, D., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
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- Journal of Pharmaceutical and Applied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- Kariya, V. H., et al. (2017). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS.
- BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability of Tetrabutylammonium Diphenylphosphinate. Retrieved from a relevant BenchChem technical guide.
- Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Ferreira, H., et al. (2023). Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. MDPI.
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National Center for Biotechnology Information. (n.d.). Tetrabutylammonium dihydrogen phosphate. PubChem. Retrieved from [Link]
- ResearchGate. (n.d.). Ammonium dihydrogen phosphate powder thermal decomposition value.
- Central Drug House (P) Ltd. (n.d.).
- ResearchGate. (n.d.). Determination of the Solubility of Ammonium Dihydrogen Phosphate in Water–Ethanol System at Different Temperatures from 283.2 to 343.2 K.
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